3,5-Bis(trifluoromethyl)chlorobenzene
Overview
Description
3,5-Bis(trifluoromethyl)chlorobenzene, also known as 3,5-Ditrifluoromethylchlorobenzene (DTFMCB), is an organic compound with the molecular formula C6H3ClF3. It is a colorless liquid with a pungent odor and a boiling point of 83 °C. As a halogenated aromatic compound, it is used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals and agrochemicals. It is also used as a flame retardant in plastics and rubber.
Scientific Research Applications
Catalytic Activity in Organic Reactions
3,5-Bis(trifluoromethyl)chlorobenzene has been demonstrated to be a key component in various organic synthesis processes. For instance, it has shown significant utility in the Baeyer-Villiger oxidation, where it forms a highly reactive and selective catalyst for the oxidation of carbonyl compounds in specific solvents (Brink et al., 2001). Additionally, its derivatives have been safely and efficiently prepared for use in Grignard reactions, demonstrating its importance in the synthesis of complex organic molecules (Leazer et al., 2003).
Synthesis and Design of Molecular Switches
Research into the design and synthesis of molecular switches has benefited from the use of 3,5-bis(trifluoromethyl)chlorobenzene. A novel class of star-shaped multiazobenzene photoswitches, featuring individual photochromes connected to a central trisubstituted 1,3,5-benzene core, illustrates how modifications with 3,5-bis(trifluoromethyl)chlorobenzene derivatives can enhance the electronic decoupling and efficient isomerization of each photochrome, showcasing its role in advanced materials science (Galanti et al., 2019).
Photoluminescent and Magnetic Properties
The compound has also been involved in the development of functionalized lanthanide(III) complexes that display unique photoluminescent and magnetic properties, as well as reversible trans-to-cis photoisomerization capabilities. This research opens new avenues for the use of 3,5-bis(trifluoromethyl)chlorobenzene derivatives in creating materials with dual photoisomerization and photoluminescence functions, which are promising for various technological applications (Lin et al., 2017).
Enhanced Polymerization Processes
Furthermore, the compound has found application in the polymerization process, where it aids in the living ring-opening metathesis polymerization of norbornadienes, leading to the production of monodisperse homopolymers with high structural integrity. This showcases its utility in polymer science for creating materials with specific properties and high performance (Bazan et al., 1990).
properties
IUPAC Name |
1-chloro-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMBWPJFVUPOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377714 | |
Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)chlorobenzene | |
CAS RN |
328-72-3 | |
Record name | 1-Chloro-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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